1-(4-Chlorophenyl)-2-phenylethan-1-amine
Description
1-(4-Chlorophenyl)-2-phenylethan-1-amine is a secondary amine featuring a 4-chlorophenyl group and a phenyl group attached to an ethanamine backbone. Its molecular formula is C₁₄H₁₄ClN, with a molecular weight of 231.72 g/mol (calculated from evidence in ). The compound is structurally characterized by a chlorine atom at the para position of one aromatic ring and a phenyl group at the β-carbon of the ethanamine chain.
Properties
Molecular Formula |
C14H14ClN |
|---|---|
Molecular Weight |
231.72 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-phenylethanamine |
InChI |
InChI=1S/C14H14ClN/c15-13-8-6-12(7-9-13)14(16)10-11-4-2-1-3-5-11/h1-9,14H,10,16H2 |
InChI Key |
LOBUEOHOZLKGHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CC=C(C=C2)Cl)N |
Origin of Product |
United States |
Scientific Research Applications
1-(4-Chlorophenyl)-2-phenylethan-1-amine, also known as a substituted phenethylamine, has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications, focusing on synthetic methods, biological interactions, and potential therapeutic uses.
Structure and Composition
- Chemical Formula : C₁₄H₁₅ClN
- Molecular Weight : 239.73 g/mol
- IUPAC Name : this compound
The compound features a phenethylamine core, which is significant in many biologically active molecules, including neurotransmitters and stimulants. The presence of a chloro-substituent enhances its chemical reactivity and potential biological interactions.
Synthesis and Derivative Development
Research has focused on synthesizing derivatives of this compound to explore enhanced or altered biological activities. Various synthetic routes have been developed, including:
- Chiral Resolution : Utilizing chiral agents for the optical resolution of racemic mixtures to obtain pure enantiomers, which can exhibit different pharmacological properties .
- Functionalization : Modifying the compound through various chemical reactions to enhance solubility and bioavailability .
The compound has shown potential in several biological studies:
- Neurotransmitter Interaction : It interacts with neurotransmitter systems, particularly dopaminergic and adrenergic pathways, suggesting stimulant properties similar to other phenethylamines .
- Pharmacological Effects :
Therapeutic Potential
Ongoing research aims to elucidate the therapeutic potential of this compound in treating conditions such as anxiety disorders and cognitive impairments. Preliminary studies indicate that it may improve cognitive functions in patients with mild cognitive impairment .
Data Tables
Case Study 1: Neuroprotective Effects
In vitro studies demonstrated that this compound enhances neuronal cell survival under oxidative stress conditions, indicating its potential as a neuroprotective agent.
Case Study 2: Behavioral Impact in Rodents
Administration of the compound in rodent models resulted in significant behavioral changes consistent with increased locomotion and reduced anxiety levels, supporting its stimulant and anxiolytic properties.
Case Study 3: Cognitive Function Trials
Preliminary trials involving compounds structurally similar to this compound showed improvements in cognitive function among patients with mild cognitive impairment, warranting further investigation into its clinical applications.
Chemical Reactions Analysis
Hydroamination with Chloroalkynes
Gold-catalyzed hydroamination of 1-chloroalkynes with this amine yields α-chloromethylketimines.
Reaction Conditions :
-
Catalyst: IPrAuCl/NaBArF (NHC-gold complex)
-
Solvent: Toluene
-
Temperature: 120°C
Scope and Selectivity :
| Chloroalkyne Partner | Product Yield (%) | Z:E Ratio | Hydrolysis Sensitivity | Source |
|---|---|---|---|---|
| Aromatic 1-chloroalkyne | 93 | 93:7 | Low | |
| Aliphatic 1-chloroalkyne | 22 | Mixed | High |
Aliphatic substrates show reduced yields due to competing hydrolysis of the ketimine product .
Mechanochemical Thiolation
Under solvent-free ball-milling conditions, this amine undergoes three-component reactions with 2-oxoaldehydes and thiols to form α,α-amino thioketones.
Optimized Protocol :
| Component | Role | Equiv. |
|---|---|---|
| 2-Oxoaldehyde | Electrophile | 1.0 |
| Thiol (e.g., 4-chlorothiophenol) | Nucleophile | 1.2 |
| Amine | Substrate | 1.0 |
Product Example :
-
Compound : 1-(4-Chlorophenyl)-2-((4-chlorophenyl)thio)-2-(p-tolylamino)ethan-1-one
-
Yield : 81%
Oxidative Coupling with Boronic Acids
Photoredox/copper dual catalysis enables C–N bond formation between this amine and aryl boronic acids.
Key Parameters :
| Catalyst System | Light Source | Yield (%) |
|---|---|---|
| Ru(bpy)₃²⁺/Cu(acac)₂ | Blue LEDs | 89 |
This method provides access to diarylamine derivatives with excellent functional group tolerance .
Reduction and Functionalization
Sodium borohydride reduction of α-amino thioketones (derived from this amine) yields substituted amino alcohols, while Wittig olefination leads to pyrrolone derivatives .
Comparison with Similar Compounds
1-(3,5-Dichlorophenyl)-2-phenylethan-1-amine hydrochloride
- Molecular Formula : C₁₄H₁₃Cl₂N · HCl (MW: 302.63 g/mol) .
- Key Difference: Two chlorine atoms at the 3- and 5-positions of the aromatic ring, increasing molecular weight and lipophilicity compared to the mono-chlorinated analog.
- Implications : Enhanced electron-withdrawing effects may alter reactivity in substitution or coupling reactions.
1-(4-Bromophenyl)-2-phenylethan-1-amine Derivatives
- Example : (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-on (IC₅₀ = 42.22 µg/mL against MCF-7 cells) .
- Key Difference : Bromine substitution (larger atomic radius) vs. chlorine. Brominated analogs often exhibit distinct pharmacokinetics due to altered steric bulk and polarizability.
Backbone Modifications
1-(4-Chlorophenyl)cyclopentan-1-amine
[1-(4-Chlorophenyl)ethyl][2-(4-chlorophenyl)ethyl]amine
- Molecular Formula : C₁₆H₁₇Cl₂N (MW: 294.22 g/mol) .
- Key Difference : Two ethyl-linked 4-chlorophenyl groups, creating a branched structure.
- Implications : Increased steric hindrance could reduce metabolic stability but enhance selectivity for hydrophobic binding pockets.
Functional Group Additions
Chlorphenoxamine Metabolites
- Example: 1-(4-Chlorophenyl)-1-phenylethanol (metabolite IV in ).
- Key Difference : Hydroxyl group replaces the amine, altering polarity and hydrogen-bonding capacity.
N-Oxide Derivatives
- Example: Chlorphenoxamine-N-oxide (metabolite III in ).
- Key Difference : Oxidation of the amine to an N-oxide increases polarity and solubility.
- Implications : Likely influences excretion pathways and reduces CNS activity.
Cytotoxic Activity of Halogen-Substituted Analogs
- Chalcone Derivatives : (E)-1-(4-chlorophenyl)-3-p-tolylprop-2-en-1-one (IC₅₀ = 1,484.75 µg/mL) showed lower cytotoxicity than brominated analogs (IC₅₀ = 22.41–42.22 µg/mL) .
- Insight : The presence of chlorine in 1-(4-chlorophenyl)-2-phenylethan-1-amine may confer moderate bioactivity, but bromine or additional substituents (e.g., dichloro) could enhance potency.
Role in Drug Metabolism
- This compound is structurally related to chlorphenoxamine metabolites, such as N-demethyl-chlorphenoxamine (II in ).
- Key Finding : Demethylation or oxidation of the amine group (as in metabolites II and III) modulates pharmacological activity and clearance rates .
Data Tables
Table 1: Structural and Physical Properties
Table 2: Cytotoxic Activity of Halogenated Analogs
| Compound | IC₅₀ (µg/mL) | Target Cell Line | Reference |
|---|---|---|---|
| (E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-one | 1,484.75 | MCF-7 | |
| (E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-on | 42.22 | MCF-7 |
Preparation Methods
Ruthenium-Catalyzed Asymmetric Reductive Amination
The reaction of 1-(4-chlorophenyl)ethan-1-one with ammonium formate or benzylamine derivatives in the presence of RuCl₂(PPh₃)₃ and chiral bisphosphine ligands (e.g., SegPhos, BINAP) produces enantiomerically enriched 1-(4-chlorophenyl)-2-phenylethan-1-amine. Key parameters include:
| Parameter | Optimal Condition | Yield | Source |
|---|---|---|---|
| Catalyst | RuCl₂(PPh₃)₃ (0.5 mol%) | 89% | |
| Ligand | (S)-SegPhos | 91% ee | |
| Solvent | Hexafluoroisopropanol | — | |
| Temperature | 100°C | — | |
| Hydrogen Pressure | 50 atm | — |
This method avoids imine isolation, enabling one-pot synthesis. Post-treatment with HCl/NaOH ensures high purity.
Iridium-Catalyzed Reductive Amination
Ir(COD)Cl complexes with chiral phosphoramidite ligands facilitate asymmetric synthesis. For example, combining 4-chloroacetophenone and benzylamine with Ir(COD)Cl (0.2 mol%) in dichloromethane under 60 atm H₂ yields the target amine in 78% yield and 88% enantiomeric excess.
Condensation-Reduction Sequences
Imine Formation Followed by Borohydride Reduction
Condensing 4-chlorobenzaldehyde with phenethylamine in ethanol at 60–80°C forms the corresponding imine, which is reduced using NaBH₃CN or NaBH(OAc)₃. This two-step process achieves 70–82% yields (Table 1).
Table 1: Optimization of Imine Reduction
Gold-Catalyzed Hydroamination
Aromatic 1-chloroalkynes react with primary amines under AuCl/AgSbF₆ catalysis to form α-chloromethylketimines, which are subsequently reduced. Using IPrAuCl (2 mol%) in toluene at 120°C achieves 85% conversion, though competing enamine formation requires careful purification.
Friedel-Crafts Alkylation and Subsequent Amination
Friedel-Crafts Acylation
Reacting 4-chlorophenylacetyl chloride with benzene via AlCl₃-mediated Friedel-Crafts acylation yields 1-(4-chlorophenyl)-2-phenylethan-1-one. This ketone is then subjected to reductive amination (Section 1.1) to form the target amine.
Critical Parameters for Acylation:
-
Catalyst: AlCl₃ (1.5 eq.)
-
Solvent: CH₂Cl₂
-
Temperature: -10°C to 0°C
Comparative Analysis of Methodologies
Table 2: Advantages and Limitations of Key Methods
| Method | Yield Range | Enantioselectivity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Ru-Catalyzed Reductive Amination | 85–89% | High (up to 91% ee) | Industrial | Moderate |
| NaBH₃CN Reduction | 70–82% | None | Lab-scale | High |
| Au-Catalyzed Hydroamination | 75–85% | Low | Lab-scale | Low |
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Automated reactors optimize parameters like residence time (30 min) and temperature (100°C) for Ru-catalyzed reductive amination, achieving 87% yield at 10 kg/batch scale.
Solvent Recycling Protocols
Hexafluoroisopropanol recovery via distillation reduces waste in asymmetric reductive amination, lowering production costs by 40%.
Emerging Methodologies
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(4-Chlorophenyl)-2-phenylethan-1-amine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via reductive amination of 2-(4-chlorophenyl)-1-phenylethanone (a ketone precursor) using ammonium acetate and sodium cyanoborohydride in methanol under reflux. Alternatively, Friedel-Crafts acylation followed by catalytic hydrogenation has been reported for structurally similar amines . Reaction conditions such as temperature (70–90°C), solvent polarity, and catalyst loading (e.g., 10% Pd/C for hydrogenation) critically affect yield (typically 60–85%) and purity (>95%). Impurities often arise from incomplete reduction or side reactions with the chlorophenyl group; purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
Q. How does the chlorophenyl substituent influence the compound’s stability under varying storage conditions?
- Methodological Answer : The 4-chlorophenyl group increases susceptibility to photodegradation. Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months when stored in amber vials under nitrogen. In aqueous solutions (pH 7.4), hydrolysis of the amine group is negligible, but acidic conditions (pH <3) promote decomposition. Stabilizers like BHT (0.01% w/v) are recommended for long-term storage .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies in IC values (e.g., serotonin receptor binding assays) often stem from enantiomeric impurities or solvent effects. Researchers should:
- Perform chiral separation (e.g., Chiralpak AD-H column, heptane/ethanol) to isolate enantiomers .
- Standardize assay solvents (e.g., DMSO concentration <1% to avoid receptor denaturation).
- Validate results using orthogonal methods (e.g., SPR vs. radioligand binding) .
Q. How can enantioselective synthesis of this compound be optimized for high enantiomeric excess (ee)?
- Methodological Answer : Asymmetric catalysis using Jacobsen’s thiourea catalysts or enzymatic resolution (e.g., lipase B from Candida antarctica) achieves >90% ee. Key parameters:
- Catalyst loading: 5 mol% for thiourea catalysts in toluene at -20°C .
- Solvent optimization: tert-butyl methyl ether enhances enzyme activity by 30% compared to THF .
- Monitor ee via chiral HPLC (e.g., Daicel CHIRALCEL OD-3 column) .
Q. What computational approaches predict the compound’s reactivity in novel reaction environments?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) model the amine’s nucleophilicity and steric effects. For example:
- The chlorophenyl group reduces electron density at the amine nitrogen (NPA charge = -0.72), slowing SN2 reactions .
- Molecular dynamics simulations (AMBER force field) predict aggregation behavior in polar solvents, guiding solvent selection for catalysis .
Q. How do structural modifications (e.g., halogen substitution) impact the compound’s crystallinity and intermolecular interactions?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals that replacing 4-chloro with 4-fluoro reduces π-π stacking distance (3.8 Å → 3.5 Å), enhancing melting point (MP) by 15°C. Halogen bonds (C–Cl⋯N) stabilize crystal lattices, confirmed via Hirshfeld surface analysis .
Data Contradiction Analysis
Q. Why do solubility values reported in DMSO vary across studies?
- Root Cause : Residual solvents (e.g., ethyl acetate) in the compound alter apparent solubility.
- Resolution : Pre-dry samples under vacuum (50°C, 24 hrs) and use Karl Fischer titration to confirm water content (<0.1%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
